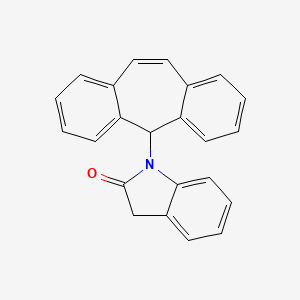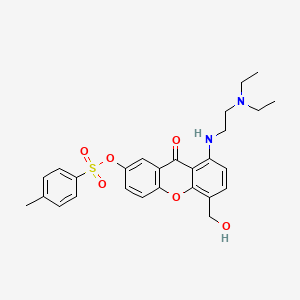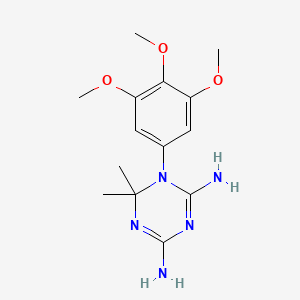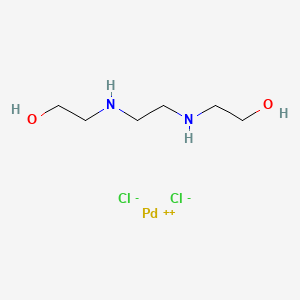
Dichloro(2,2'-(1,2-ethanediyldiimino)bis(ethanol)-N,N')palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(2,2’-(1,2-ethanediyldiimino)bis(ethanol)-N,N’)palladium is a coordination compound featuring palladium as the central metal ion. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of the dichloro and bis(ethanol) ligands provides the compound with distinct chemical characteristics that make it useful in catalysis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(2,2’-(1,2-ethanediyldiimino)bis(ethanol)-N,N’)palladium typically involves the reaction of palladium chloride with 2,2’-(1,2-ethanediyldiimino)bis(ethanol) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
[ \text{PdCl}_2 + \text{2,2’-(1,2-ethanediyldiimino)bis(ethanol)} \rightarrow \text{Dichloro(2,2’-(1,2-ethanediyldiimino)bis(ethanol)-N,N’)palladium} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dichloro(2,2’-(1,2-ethanediyldiimino)bis(ethanol)-N,N’)palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state palladium complexes.
Reduction: Reduction reactions can convert the palladium center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the dichloro ligands can be replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of excess ligand and may require heating or the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction could produce palladium(0) species. Substitution reactions result in new palladium complexes with different ligands.
Scientific Research Applications
Dichloro(2,2’-(1,2-ethanediyldiimino)bis(ethanol)-N,N’)palladium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in industrial processes that require palladium catalysts, such as the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Dichloro(2,2’-(1,2-ethanediyldiimino)bis(ethanol)-N,N’)palladium involves its interaction with molecular targets such as enzymes and DNA. The palladium center can coordinate with various functional groups, leading to the formation of stable complexes. This interaction can inhibit the activity of enzymes or disrupt the structure of DNA, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloro(1,2-ethanediyldiimino)bis(ethanol)-N,N’)platinum: Similar structure but with platinum as the central metal ion.
Dichloro(2,2’-(1,2-ethanediyldiimino)bis(ethanol)-N,N’)nickel: Similar structure but with nickel as the central metal ion.
Uniqueness
Dichloro(2,2’-(1,2-ethanediyldiimino)bis(ethanol)-N,N’)palladium is unique due to its specific reactivity and stability. The palladium center provides distinct catalytic properties that are not observed in the corresponding platinum or nickel complexes. This makes it particularly valuable in catalytic applications and scientific research.
Properties
CAS No. |
88483-96-9 |
|---|---|
Molecular Formula |
C6H16Cl2N2O2Pd |
Molecular Weight |
325.53 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethylamino)ethylamino]ethanol;palladium(2+);dichloride |
InChI |
InChI=1S/C6H16N2O2.2ClH.Pd/c9-5-3-7-1-2-8-4-6-10;;;/h7-10H,1-6H2;2*1H;/q;;;+2/p-2 |
InChI Key |
MDRDKICQZAZNKL-UHFFFAOYSA-L |
Canonical SMILES |
C(CNCCO)NCCO.[Cl-].[Cl-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



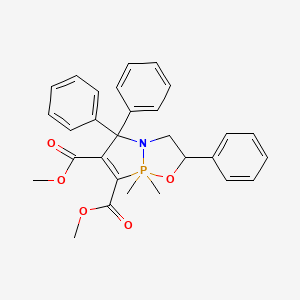
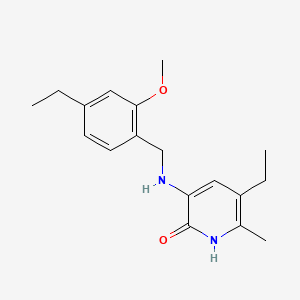
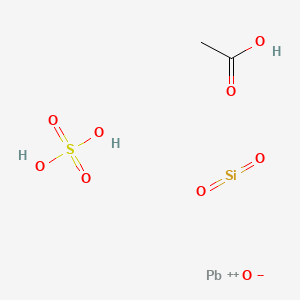

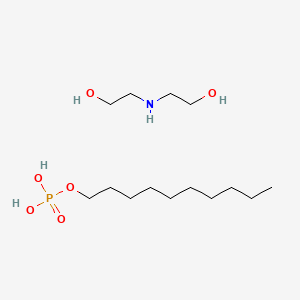
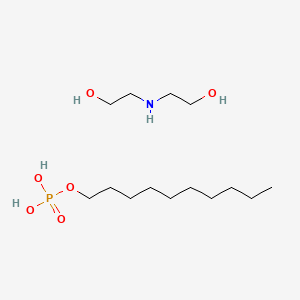
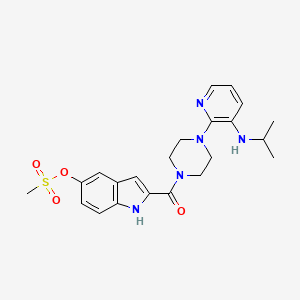
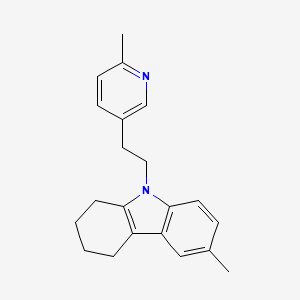
![19-ethyl-19-hydroxy-12-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12798979.png)
